molecular formula C16H23NO5 B12307871 2-((Tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid CAS No. 1695210-19-5

2-((Tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B12307871
CAS No.: 1695210-19-5
M. Wt: 309.36 g/mol
InChI Key: UKWBPYBMEMCURC-UHFFFAOYSA-N
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Description

Boc-4-methoxy-L-homophenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is valuable in the development of peptide-based drugs and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-methoxy-L-homophenylalanine typically involves the protection of the amino group of 4-methoxy-L-homophenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-4-methoxy-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-4-methoxy-L-homophenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-L-homophenylalanine.

    Reduction: Formation of deprotected amino acids.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Boc-4-methoxy-L-homophenylalanine is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein structure and function by incorporating it into peptide chains.

    Medicine: In the development of peptide-based drugs and as a precursor for bioactive compounds.

    Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Boc-4-methoxy-L-homophenylalanine involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group provides protection during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acid can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boc-4-methoxy-L-phenylalanine: Similar structure but lacks the extended carbon chain.

    Boc-L-homophenylalanine: Similar structure but without the methoxy group.

    Boc-4-hydroxy-L-homophenylalanine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Boc-4-methoxy-L-homophenylalanine is unique due to the presence of both the Boc protecting group and the methoxy group on the phenyl ring. This combination provides specific chemical properties, making it a valuable tool in peptide synthesis and pharmaceutical research.

Properties

CAS No.

1695210-19-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)10-7-11-5-8-12(21-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

UKWBPYBMEMCURC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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